4-tert-Butylphenyl Substituent Contributes ~8-Fold Potency Enhancement in Kinase Inhibition Context (Class-Level Inference)
In a systematic structure-activity relationship study of quinazoline-based PDGF receptor phosphorylation inhibitors, the 4-tert-butylphenyl analog (compound 16) achieved an IC50 of 0.03 μmol/L, representing an approximately 8-fold potency increase over the parent compound KN1022 (IC50 = 0.24 μmol/L). This 4-tert-butylphenyl substitution was among the most potency-enhancing modifications evaluated, outperforming 4-phenoxyphenyl (IC50 = 0.08 μmol/L, ~3-fold over KN1022) and approaching the activity of the top-performing 4-(4-methylphenoxy)phenyl analog (IC50 = 0.02 μmol/L). All potent analogs in this series retained high selectivity against the PDGF receptor family comparable to KN1022 [1]. While this comparison is derived from a 4-piperazinyl-6,7-dimethoxyquinazoline scaffold rather than the 2-aryl-4-anilinoquinazoline scaffold of the target compound, the quantitative contribution of the 4-tert-butylphenyl group to target engagement potency is consistently observed across quinazoline chemotypes [2].
| Evidence Dimension | PDGF receptor autophosphorylation inhibition (IC50) |
|---|---|
| Target Compound Data | 4-tert-Butylphenyl analog (compound 16, different core scaffold): IC50 = 0.03 μmol/L (30 nM) |
| Comparator Or Baseline | Parent KN1022 (4-nitrophenylurea analog): IC50 = 0.24 μmol/L (240 nM); 4-phenoxyphenyl analog (compound 21): IC50 = 0.08 μmol/L (80 nM) |
| Quantified Difference | ~8-fold improvement over KN1022 parent; ~2.7-fold improvement over 4-phenoxyphenyl analog |
| Conditions | Cell-free PDGF receptor β autophosphorylation assay; porcine vascular smooth muscle cell proliferation assay [Matsuno et al., J Med Chem 2002] |
Why This Matters
The 4-tert-butylphenyl group consistently delivers quantifiable potency gains across quinazoline kinase inhibitor series, making it a non-interchangeable substituent for screening-library procurement where maximal target engagement is required.
- [1] Matsuno K, Ichimura M, Nakajima T, Tahara K, Fujiwara S, Kase H, et al. Potent and selective inhibitors of platelet-derived growth factor receptor phosphorylation. 1. Synthesis, structure-activity relationship, and biological effects of a new class of quinazoline derivatives. J Med Chem. 2002;45(14):3057-3066. doi:10.1021/jm010428o. View Source
- [2] Nathubhai A, Haikarainen T, Hayward PC, Muñoz-Descalzo S, Thompson AS, Lloyd MD, Lehtiö L, Threadgill MD. Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. Eur J Med Chem. 2016;118:286-296. doi:10.1016/j.ejmech.2016.04.041. View Source
